Discrimination of Tranexamic Acid Impurity 25 from Official Pharmacopeial Impurities A–D
The British Pharmacopoeia (BP 2013) monograph for tranexamic acid specifies four related impurities (A, B, C, D) with defined relative retention times and correction factors, but does not list 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid (CAS 861518-79-8) among them [1]. In contrast, specialist vendors such as Bidepharm supply this compound as 'Tranexamic Acid Impurity 25' at a certified purity of 97%, with batch-specific QC data (NMR, HPLC, GC) . The absence of this impurity from official monographs means that its identification relies entirely on accurate CAS‑indexed procurement; alternative 'Impurity 22' listings may refer to a completely different chemical entity (e.g., CAS 98270-32-7) .
| Evidence Dimension | Inclusion in official pharmacopoeia monograph vs. vendor-supplied impurity reference standard |
|---|---|
| Target Compound Data | Listed as Tranexamic Acid Impurity 25 (CAS 861518-79-8); purity 97% with NMR/HPLC/GC COA available |
| Comparator Or Baseline | BP 2013 specified impurities A, B, C, D; alternative Impurity 22 (CAS 98270-32-7) from other vendors |
| Quantified Difference | Not present in BP 2013 official impurity list; different CAS number and retention characteristics from official impurities; risk of mis‑identification if ordering by impurity number without verifying CAS |
| Conditions | BP 2013 HPLC method (C18 column, phosphate buffer with sodium laurilsulfate/methanol, UV 220 nm); vendor QC release testing |
Why This Matters
For analytical scientists developing or validating tranexamic acid impurity methods, selecting the correct CAS‑verified impurity reference standard ensures chromatographic peak identity and avoids regulatory non‑compliance.
- [1] British Pharmacopoeia 2013, Tranexamic Acid Monograph, Volume I & II. View Source
